1-[4-(thiophen-3-yl)phenyl]methanamine hydrochloride
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Overview
Description
1-[4-(Thiophen-3-yl)phenyl]methanamine hydrochloride is an organic compound belonging to the class of phenylmethylamines. This compound features a thiophene ring attached to a phenyl group, which is further connected to a methanamine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(thiophen-3-yl)phenyl]methanamine hydrochloride typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to couple a thiophene derivative with a phenylboronic acid in the presence of a palladium catalyst and a base.
Reductive Amination: The resulting product from the coupling reaction is then subjected to reductive amination with formaldehyde and ammonium chloride to introduce the methanamine group.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Thiophen-3-yl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas, palladium catalyst.
Substitution Reagents: Nitric acid, halogens.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Nitro derivatives, halogenated compounds.
Scientific Research Applications
1-[4-(Thiophen-3-yl)phenyl]methanamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(thiophen-3-yl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[4-(Thiophen-3-yl)phenyl]methanamine hydrochloride can be compared with other similar compounds:
Similar Compounds:
Uniqueness: this compound is unique due to its specific combination of a thiophene ring and a phenylmethylamine moiety, which imparts distinct chemical and biological properties. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industry.
Properties
CAS No. |
2375194-92-4 |
---|---|
Molecular Formula |
C11H12ClNS |
Molecular Weight |
225.7 |
Purity |
95 |
Origin of Product |
United States |
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